molecular formula C8H16O B136447 (E)-oct-5-en-2-ol CAS No. 89122-05-4

(E)-oct-5-en-2-ol

Cat. No.: B136447
CAS No.: 89122-05-4
M. Wt: 128.21 g/mol
InChI Key: LZHHQGKEJNRBAZ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-oct-5-en-2-ol is an organic compound with the molecular formula C8H16O. It is an unsaturated alcohol characterized by the presence of a double bond between the fifth and sixth carbon atoms in the carbon chain, and a hydroxyl group attached to the second carbon atom. This compound is known for its pleasant odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-oct-5-en-2-ol can be synthesized through various methods, including:

    Hydroboration-Oxidation of 5-Octyne: This method involves the hydroboration of 5-octyne followed by oxidation. The reaction typically uses borane (BH3) as the hydroborating agent and hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) for oxidation.

    Reduction of 5-Octen-2-one: Another method involves the reduction of 5-octen-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 5-octen-2-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 5-octen-2-one. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 5-octanol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various halogenating agents for halogen substitution

Major Products:

    Oxidation: 5-Octen-2-one

    Reduction: 5-Octanol

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

(E)-oct-5-en-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the fragrance industry for its pleasant odor and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of (E)-oct-5-en-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, leading to changes in cell function and signaling pathways. The hydroxyl group in the compound allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions.

Comparison with Similar Compounds

(E)-oct-5-en-2-ol can be compared with other similar compounds such as:

    5-Octen-2-one: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    5-Octanol: Saturated alcohol with similar properties but lacks the double bond, affecting its reactivity and applications.

    2-Octen-1-ol: Another unsaturated alcohol with the double bond in a different position, leading to different chemical and biological properties.

Uniqueness: this compound is unique due to its combination of an unsaturated double bond and a hydroxyl group, which gives it distinct chemical reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

(E)-oct-5-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHHQGKEJNRBAZ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.